Huhs015 -

Huhs015

Catalog Number: EVT-271103
CAS Number:
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HUHS015 is an inhibitor of prostate cancer antigen-1 (PCA-1; IC50 = 0.67 µM), also known as α-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3). It inhibits proliferation of DU145 human prostate cancer cells by 54 and 81% in 2D dish and 3D agar assays, respectively when used at a concentration of 10 µM. HUHS015 (32 mg/kg) reduces tumor growth in a DU145 mouse xenograft model.
HUHS 015 is used in preparation of arylpyrazolol derivatives as antigen-1 (PCA-1/ALKBH3) inhibitors for anti-prostate cancer drugs.
HUHS015 is a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. The bioavailability (BA) of HUHS015 was 7.2% in rats after oral administration. As expected, continuously administering HUHS015 significantly suppressed the growth of DU145 cells, which are human hormone-independent prostate cancer cells, in a mouse xenograft model without untoward effects.
Overview

Huhs015 is a novel compound identified as a potent inhibitor of prostate cancer antigen-1, also known as ALKBH3. This compound has garnered attention due to its potential therapeutic applications in treating prostate cancer. Prostate cancer antigen-1 is implicated in various cellular processes, including DNA repair and cell survival, making it a significant target for cancer therapies.

Source

Huhs015 was developed through a series of synthetic modifications aimed at enhancing its bioavailability and efficacy. Research studies have demonstrated its effectiveness both in vitro and in vivo, particularly against prostate cancer cell lines.

Classification

Huhs015 falls under the category of small-molecule inhibitors specifically designed to target the prostate cancer antigen-1. It is classified as an alkylating agent due to its interactions with nucleic acids and proteins within cancer cells.

Synthesis Analysis

The synthesis of Huhs015 involves several key steps aimed at improving solubility and bioavailability.

  1. Preparation of Salts: Initial experiments focused on creating various salts of Huhs015 to enhance its solubility. The sodium salt form was selected due to its superior solubility characteristics compared to other counter ions like potassium hydroxide and hydrochloric acid .
  2. Solvent Systems: The compound was dissolved in different solvent systems, including 50% dimethyl sulfoxide and 15% ethanol, which significantly improved its pharmacokinetic parameters. The use of polyethylene glycol 300 also facilitated better absorption when administered intravenously .
  3. Administration Routes: Various administration routes were tested, including intravenous, subcutaneous, and intraperitoneal methods. Each route showed distinct pharmacokinetic profiles, with intravenous administration yielding the highest serum concentrations shortly after dosing .
Molecular Structure Analysis

The molecular structure of Huhs015 has been characterized using high-performance liquid chromatography and mass spectrometry techniques.

  • Chemical Formula: The chemical structure includes multiple functional groups that contribute to its activity as a small-molecule inhibitor.
  • Molecular Weight: The molecular weight of Huhs015 is approximately 1453097-13-6, which is relevant for understanding its pharmacokinetic properties.
Chemical Reactions Analysis

Huhs015 undergoes several chemical reactions that are crucial for its mechanism of action:

  1. Nucleophilic Attack: The compound interacts with nucleophilic sites on DNA and RNA, leading to alkylation reactions that disrupt normal cellular functions.
  2. Enzymatic Inhibition: Huhs015 inhibits the enzymatic activity of prostate cancer antigen-1 by binding to the active site, preventing substrate access and subsequent enzymatic reactions .
Mechanism of Action

The mechanism through which Huhs015 exerts its anticancer effects involves:

  • Inhibition of DNA Repair Mechanisms: By targeting prostate cancer antigen-1, Huhs015 interferes with the repair processes in cancer cells, leading to increased DNA damage and apoptosis.
  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing proliferation and promoting cell death through apoptotic pathways .
Physical and Chemical Properties Analysis

Huhs015 exhibits several notable physical and chemical properties:

  • Solubility: The sodium salt form shows enhanced solubility in aqueous solutions compared to other forms.
  • Stability: Huhs015 demonstrates stability under various pH conditions, making it suitable for different formulations.
  • Bioavailability: Studies indicate a bioavailability of approximately 7.2% following oral administration in rat models, highlighting the need for optimized delivery systems .
Applications

Huhs015 has significant potential applications in scientific research and therapeutic development:

  • Cancer Treatment: As a potent inhibitor of prostate cancer antigen-1, Huhs015 could be developed into a therapeutic agent for treating prostate cancer.
  • Research Tool: The compound serves as a valuable tool for studying the biological functions of prostate cancer antigen-1 and related pathways in cancer biology.
Introduction to HUHS015 and Its Biological Target

Overview of PCA-1/ALKBH3 as a Therapeutic Target in Oncology

Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3), is a DNA/RNA repair enzyme belonging to the α-ketoglutarate (αKG)-dependent dioxygenase family. It catalyzes the oxidative demethylation of cytotoxic alkylation adducts such as 1-methyladenine (1-meA) and 3-methylcytosine (3-meC) in nucleic acids. This repair function is hijacked by cancer cells to maintain genomic integrity and promote survival under metabolic stress [1] [4]. ALKBH3 is overexpressed across multiple aggressive solid tumors, where its enzymatic activity directly correlates with tumor progression, therapeutic resistance, and poor prognosis. In prostate adenocarcinoma, ALKBH3 supports apoptotic resistance and angiogenesis by modulating VEGF expression [6]. Similarly, in non-small cell lung cancer (NSCLC), ALKBH3 knockdown induces cell cycle arrest and senescence by upregulating p21WAF1/Cip1 and p27Kip1 [4]. Its dual role in DNA repair and cancer cell survival positions ALKBH3 as a high-value target for precision oncology.

Table 1: ALKBH3 Overexpression and Clinical Correlations in Solid Tumors

Cancer TypeExpression LevelClinical CorrelationFunctional Role
Prostate CancerHigh (93% of cases)Prognostic marker; linked to castration resistanceApoptotic resistance, VEGF-mediated angiogenesis
Lung AdenocarcinomaHighPredicts recurrence-free survival; higher in EGFR-mutant tumorsCell cycle progression, evasion of senescence
Pancreatic CancerHighAssociated with advanced stage and poor postoperative survivalSuppression of apoptosis, tumor invasiveness
Urothelial CarcinomaElevatedPromotes metastasis and DDR1 signalingCancer cell invasion and survival

Rationale for Developing HUHS015 as a Small-Molecule ALKBH3 Inhibitor

HUHS015 (C₁₉H₁₈N₄O; MW: 318.37 g/mol; CAS: 1453097-13-6) emerged from a rational drug design effort to target the ALKBH3 substrate-binding pocket. Initial screening identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a weak inhibitor. Structural optimization yielded HUHS015, featuring a 4-benzyl and 3-methyl substitution on the pyrazole core, enhancing its binding affinity to ALKBH3. Biochemical assays confirmed HUHS015 as a potent competitive inhibitor with an IC₅₀ of 0.67 μM against recombinant ALKBH3 [2] [3]. The compound exploits the enzyme’s dependence on αKG by sterically hindering cofactor access, thereby disrupting the demethylation cycle. Preclinical validation demonstrated HUHS015’s selectivity for ALKBH3 over other AlkB homologs (e.g., ALKBH2), reducing off-target effects [3]. Its mechanism extends beyond enzymatic inhibition: HUHS015 depletes cellular ALKBH3 levels, triggering synthetic lethality in tumors reliant on this repair pathway [5].

Clinical Significance of ALKBH3 in Prostate Cancer and Other Solid Tumors

ALKBH3 overexpression is a hallmark of aggressive malignancies. In prostate cancer, ALKBH3 mRNA and protein levels are elevated in hormone-independent subtypes (e.g., DU145 cells), where it repairs DNA damage induced by androgen deprivation therapy [1] [6]. Clinically, ALKBH3 positivity in tumor biopsies correlates with higher Gleason scores, metastatic potential, and resistance to docetaxel [1] [8]. Beyond prostate cancer, ALKBH3 drives angiogenesis in pancreatic ductal adenocarcinoma (PDAC) by upregulating VEGF. Immunohistochemistry of PDAC patient samples revealed that high ALKBH3 expression predicts advanced TNM stage and reduced postoperative survival [6]. In lung adenocarcinoma, ALKBH3 levels are linked to EGFR mutations and defective DNA repair genes (e.g., BRCA2), making it a biomarker for tumors susceptible to ALKBH3-directed therapies [4] [8].

Properties

Product Name

Huhs015

IUPAC Name

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21)

InChI Key

IQOKQFQFGHZHJT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

HUHS015; HUHS 015; HUHS-015

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.